Balsalazide-d3DisodiumSalt
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Overview
Description
Balsalazide-d3 Disodium Salt: is a deuterated form of Balsalazide Disodium, an anti-inflammatory drug primarily used in the treatment of inflammatory bowel disease, particularly ulcerative colitis. The compound is designed to deliver mesalazine (5-aminosalicylic acid) directly to the large intestine, where it exerts its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Balsalazide-d3 Disodium Salt involves several key steps:
Acylation Reaction: The intermediate N-(4-aminobenzoyl)-beta-alanine is synthesized.
Catalytic Hydrogenation Reaction: This intermediate undergoes catalytic hydrogenation in the presence of water as a solvent.
Diazotization Reaction: The resulting product is then subjected to diazotization to form the final compound.
Industrial Production Methods: The industrial production of Balsalazide-d3 Disodium Salt follows similar steps but is optimized for higher yield and purity. The process involves:
- Conversion of N-(4-aminobenzoyl)-beta-alanine to its sulfonate salt using a sulfonic acid in water.
- Treatment with aqueous sodium nitrite solution at low temperature to generate the diazonium salt.
- Quenching with aqueous disodium salicylate to furnish Balsalazide Disodium solution.
- Acidification to isolate Balsalazide, followed by conversion to its disodium salt .
Chemical Reactions Analysis
Types of Reactions: Balsalazide-d3 Disodium Salt undergoes several types of chemical reactions:
Azoreduction: In the colon, bacterial azoreduction cleaves the azo bond, releasing mesalazine and 4-aminobenzoyl-beta-alanine.
Common Reagents and Conditions:
Azoreduction: Catalyzed by bacterial enzymes in the colon.
Hydrolysis: Can be induced using strong acids or bases.
Major Products Formed:
Mesalazine (5-aminosalicylic acid): The active therapeutic agent.
4-Aminobenzoyl-beta-alanine: An inert byproduct.
Scientific Research Applications
Chemistry:
Analytical Chemistry: Used as a reference standard in the analysis of related compounds.
Biology:
Medicine:
Ulcerative Colitis Treatment: Used to reduce inflammation in the colon.
Industry:
Pharmaceutical Manufacturing: Employed in the production of anti-inflammatory drugs.
Mechanism of Action
Balsalazide-d3 Disodium Salt is a prodrug that is enzymatically cleaved in the colon to release mesalazine. Mesalazine exerts its anti-inflammatory effects by inhibiting the production of arachidonic acid metabolites, such as prostaglandins and leukotrienes, which are involved in the inflammatory process. The molecular targets include cyclooxygenase and lipoxygenase pathways .
Comparison with Similar Compounds
Mesalazine (5-aminosalicylic acid): The active metabolite of Balsalazide.
Olsalazine: Another prodrug that releases mesalazine in the colon.
Sulfasalazine: A related compound that also delivers mesalazine but has additional sulfa moiety.
Uniqueness: Balsalazide-d3 Disodium Salt is unique due to its deuterated form, which can offer improved stability and altered pharmacokinetic properties compared to its non-deuterated counterpart .
Properties
Molecular Formula |
C17H13N3Na2O6 |
---|---|
Molecular Weight |
404.30 g/mol |
IUPAC Name |
disodium;3-[[4-(2-carboxylatoethylcarbamoyl)phenyl]diazenyl]-2,4,5-trideuterio-6-hydroxybenzoate |
InChI |
InChI=1S/C17H15N3O6.2Na/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;/q;2*+1/p-2/i5D,6D,9D;; |
InChI Key |
CKMOQBVBEGCJGW-TUNRQJDTSA-L |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N=NC2=CC=C(C=C2)C(=O)NCCC(=O)[O-])[2H])C(=O)[O-])O)[2H].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)O)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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